![molecular formula C15H20BrNO4 B3034942 6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane CAS No. 252367-12-7](/img/structure/B3034942.png)
6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane
Overview
Description
The compound “6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane” is a complex organic molecule. It contains a bicyclic heptane structure, which is a seven-membered ring system. The molecule also has a bromo and three methoxy substituents on a phenyl ring, and a methyl substituent on the heptane ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic system and the various substituents. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The bromo group is a good leaving group, so it could potentially undergo substitution reactions. The methoxy groups might be susceptible to demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromo and methoxy groups might increase its polarity compared to a simple hydrocarbon. The bicyclic structure might also affect its boiling and melting points .Scientific Research Applications
- Thietanes (four-membered thiaheterocycles) play a crucial role in the core structures of certain pharmaceutical compounds. Researchers have explored the synthesis of thietanes due to their relevance in drug design and development . Investigating the pharmacological properties of this compound could lead to novel drug candidates.
- The compound’s unique structure may find applications in asymmetric reactions. For instance, it could serve as a substrate or catalyst in organocatalytic processes, enabling the synthesis of complex molecules with high enantioselectivity .
- Given its thia-analogue nature, investigate whether it can be incorporated into nucleosides. These modified nucleosides could have antiviral or anticancer properties .
Pharmaceutical Research
Organocatalysis
Thia-Analogue Nucleosides
Future Directions
properties
IUPAC Name |
6-(3-bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-17-6-5-15(11(8-17)21-15)12-9(18-2)7-10(19-3)13(16)14(12)20-4/h7,11H,5-6,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPBNWSHAJYKOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C(C1)O2)C3=C(C(=C(C=C3OC)OC)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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